![molecular formula C48H48N6 B12582450 2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine CAS No. 645399-33-3](/img/structure/B12582450.png)
2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its threefold symmetry and the presence of pyridinyl and tetramethylphenyl groups, making it a unique and versatile molecule in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine typically involves the reaction of 2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl derivatives with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at low temperatures to ensure the formation of the desired triazine compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems and real-time monitoring can further improve the reproducibility and scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine exerts its effects is primarily through its interaction with specific molecular targets. The pyridinyl groups can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. Additionally, the triazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another triazine derivative with amino groups instead of pyridinyl groups.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: A triazine compound with different substituents, used as an antioxidant.
Uniqueness
2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine is unique due to its specific combination of pyridinyl and tetramethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific coordination chemistry and structural attributes.
Propriétés
Numéro CAS |
645399-33-3 |
|---|---|
Formule moléculaire |
C48H48N6 |
Poids moléculaire |
708.9 g/mol |
Nom IUPAC |
2,4,6-tris(2,3,5,6-tetramethyl-4-pyridin-2-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C48H48N6/c1-25-31(7)43(32(8)26(2)40(25)37-19-13-16-22-49-37)46-52-47(44-33(9)27(3)41(28(4)34(44)10)38-20-14-17-23-50-38)54-48(53-46)45-35(11)29(5)42(30(6)36(45)12)39-21-15-18-24-51-39/h13-24H,1-12H3 |
Clé InChI |
FTSSTNZJHVLFFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C2=CC=CC=N2)C)C)C3=NC(=NC(=N3)C4=C(C(=C(C(=C4C)C)C5=CC=CC=N5)C)C)C6=C(C(=C(C(=C6C)C)C7=CC=CC=N7)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12582374.png)
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B12582386.png)
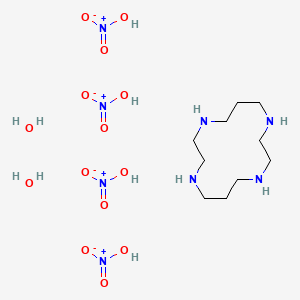

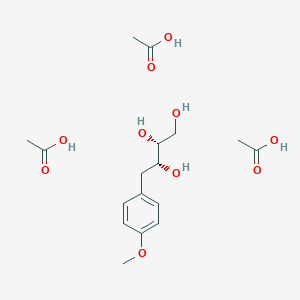
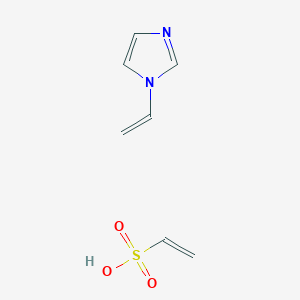
![5,9-Methanoimidazo[1,5-D][1,4]oxazepine](/img/structure/B12582410.png)
![7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]-](/img/structure/B12582417.png)
![2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-](/img/structure/B12582420.png)
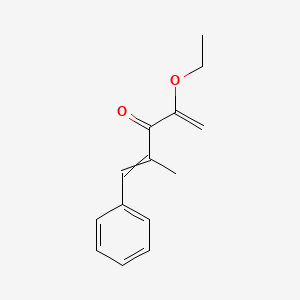
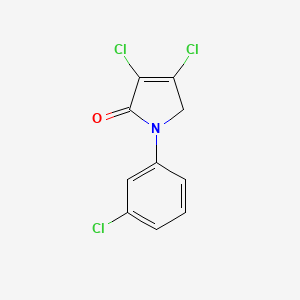
![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)
propanedinitrile](/img/structure/B12582462.png)
